![molecular formula C15H19NO2 B8730065 N-[2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B8730065.png)
N-[2-(cyclohexanecarbonyl)phenyl]acetamide
概要
説明
2’-(Cyclohexylcarbonyl)acetoanilide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a cyclohexylcarbonyl group attached to the acetoanilide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylcarbonyl)acetoanilide typically involves the reaction of aniline with cyclohexylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-(Cyclohexylcarbonyl)acetoanilide can be scaled up by using large reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2’-(Cyclohexylcarbonyl)acetoanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the acetoanilide structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexylmethanol.
Substitution: Various substituted acetoanilides depending on the electrophile used.
科学的研究の応用
2’-(Cyclohexylcarbonyl)acetoanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2’-(Cyclohexylcarbonyl)acetoanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Acetanilide: A simpler analog with a phenyl group instead of a cyclohexyl group.
Acetoacetanilide: Contains an acetoacetyl group attached to the aniline structure.
N-Phenylacetamide: Another related compound with a phenylacetamide structure.
Uniqueness
2’-(Cyclohexylcarbonyl)acetoanilide is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
N-[2-(cyclohexanecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |
InChIキー |
SWYIONORMDGPLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)
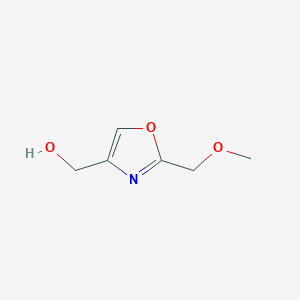

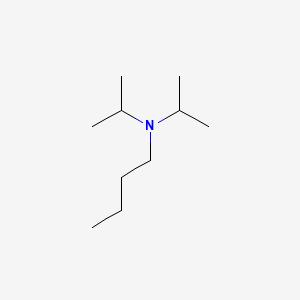
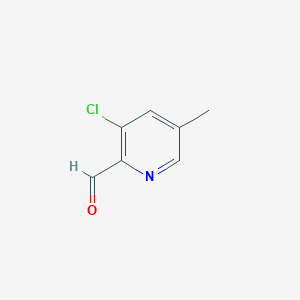
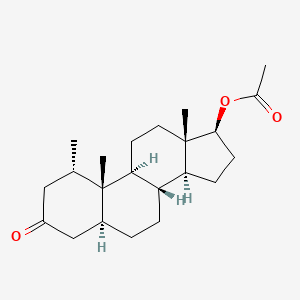
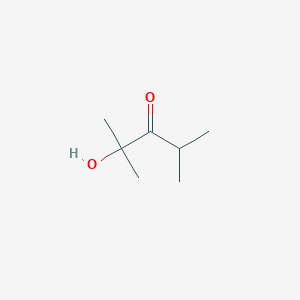

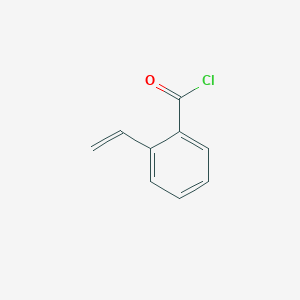


![methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8730087.png)
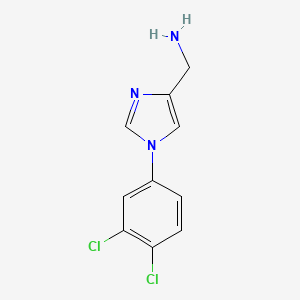
![4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8730096.png)
